Ethyl 3-(piperidin-1-yl)-3-oxopropionate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-oxo-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)8-9(12)11-6-4-3-5-7-11/h2-8H2,1H3 |
InChI Key |
IPPQMJBHZBIJGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)N1CCCCC1 |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Piperidin 1 Yl 3 Oxopropionate
Direct Amide Bond Formation Approaches
Direct formation of the amide bond between the piperidine (B6355638) ring and the propanoate backbone is the most straightforward approach to synthesizing Ethyl 3-(piperidin-1-yl)-3-oxopropionate. This typically involves the acylation of piperidine with a suitably activated propanoic acid derivative.
Acylation of Piperidine with Activated Propanoyl Derivatives
Acylation reactions are fundamental in organic synthesis for the formation of esters and amides. In this context, the nucleophilic piperidine attacks the electrophilic carbonyl carbon of an activated propanoyl derivative, leading to the formation of the target amide. The efficiency of this reaction hinges on the nature of the leaving group on the acylating agent.
Ethyl 3-chloro-3-oxopropanoate, also known as ethyl malonyl chloride, serves as a highly effective acylating agent for this transformation. ottokemi.comnih.gov As an acyl chloride, it possesses a good leaving group (chloride), which facilitates the nucleophilic attack by the secondary amine of piperidine. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The general reaction involves dissolving piperidine in a suitable aprotic solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Ethyl 3-chloro-3-oxopropanoate is then added, typically at a controlled temperature to manage the exothermic nature of the reaction. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is common to drive the reaction to completion by scavenging the generated HCl. beilstein-journals.org
Reaction Parameters for Acylation using Ethyl 3-Chloro-3-oxopropanoate
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Piperidine, Ethyl 3-chloro-3-oxopropanoate | Formation of the desired amide bond |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | To dissolve reactants without participating in the reaction |
| Base | Triethylamine, Pyridine | HCl scavenger, drives equilibrium |
| Temperature | 0 °C to room temperature | To control reaction rate and minimize side products |
This method is favored for its high reactivity and the commercial availability of the starting materials. ottokemi.com
While ethyl 3-chloro-3-oxopropanoate is a primary choice, other related acid halides can also be employed. The reactivity of the acylating agent can be tuned by changing the halogen (F < Cl < Br < I). For instance, the corresponding acyl bromide would be more reactive, potentially allowing for milder reaction conditions, though it may be less stable and more expensive.
Furthermore, substituted malonyl chlorides can be used to generate analogs of the target compound. psu.edu Other acyl chlorides, such as ethyl succinyl chloride, have also been used in similar acylation reactions, highlighting the versatility of this general approach. The choice of the specific acid halide precursor often depends on a balance of reactivity, stability, cost, and desired final product structure. researchgate.net
Comparison of Potential Acid Halide Precursors
| Precursor | Relative Reactivity | Notes |
|---|---|---|
| Ethyl 3-fluoro-3-oxopropanoate | Lower | More stable, less common |
| Ethyl 3-chloro-3-oxopropanoate | Moderate | Commonly used, good balance of reactivity and stability ottokemi.com |
| Ethyl 3-bromo-3-oxopropanoate | High | More reactive, potentially less selective |
Condensation Reactions Involving Piperidine and β-Keto Esters or Related Precursors
Condensation reactions provide an alternative route to the target molecule. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base like piperidine. thermofisher.com While piperidine acts as a catalyst in the classic Knoevenagel reaction, it can also serve as a reactant in related condensations.
A closely related and highly relevant synthesis involves the direct reaction of piperidine with a β-keto ester derivative like ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net In this reaction, the amine attacks one of the carbonyl groups of the ester, leading to the formation of an amide and displacement of an ethoxide or other leaving group. The reaction to form 3-oxo-3-(piperidin-1-yl)propanenitrile from ethyl cyanoacetate and piperidine demonstrates the feasibility of this pathway. researchgate.net By substituting ethyl cyanoacetate with diethyl malonate, the desired product, this compound, could potentially be formed, although this may require forcing conditions due to the lower reactivity of the ester compared to the nitrile.
These reactions are sometimes part of multi-component reaction cascades, which can build complex piperidine structures in a single step. whiterose.ac.uk
Indirect Synthetic Pathways
Indirect methods involve the synthesis of a molecule containing the basic piperidine-propanoate structure, followed by chemical modifications to install the required functional groups.
Functional Group Interconversions on Pre-formed Piperidine-Propanoate Frameworks
Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis. vanderbilt.edu This approach would begin with a pre-existing molecule that already contains a piperidine ring attached to a three-carbon chain terminating in an ester. The desired β-keto functionality is then introduced through a subsequent chemical transformation.
For instance, one could envision a synthesis starting from Ethyl 3-(piperidin-1-yl)propanoate. This saturated precursor could be subjected to oxidation at the β-position (the carbon adjacent to the carbonyl group) to install the ketone. This oxidation can be challenging and may require specific reagents that can selectively oxidize a methylene group activated by an adjacent ester.
Alternatively, a synthetic route could proceed via a molecule containing a different functional group at the β-position, such as a hydroxyl group (i.e., Ethyl 3-hydroxy-3-(piperidin-1-yl)propanoate). This alcohol could then be oxidized to the target ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation. This FGI approach offers flexibility, allowing for the synthesis of various analogs by modifying the final transformation steps. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride) |
| Triethylamine |
| Pyridine |
| Ethyl 3-bromo-3-oxopropanoate |
| Ethyl 3-fluoro-3-oxopropanoate |
| Ethyl 3-iodo-3-oxopropanoate |
| Substituted malonyl chlorides |
| Ethyl succinyl chloride |
| Phthaloyl chloride |
| Phenylacetyl chloride |
| Acetyl chloride |
| Ethyl chlorooxoacetate |
| Ethyl cyanoacetate |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile |
| Diethyl malonate |
| Methyl acetoacetate |
| Ethyl 3-(piperidin-1-yl)propanoate |
| Ethyl 3-hydroxy-3-(piperidin-1-yl)propanoate |
| Pyridinium chlorochromate (PCC) |
Multicomponent Reaction Strategies for Constructing the Core Structure
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach in modern organic synthesis. These reactions are distinguished by their operational simplicity, high atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors. For the synthesis of this compound, a β-keto amide, MCR strategies offer a convergent and effective pathway to construct the core structure in one pot.
Research into MCRs has identified several protocols that are applicable to the synthesis of β-keto amides and related structures. A particularly relevant strategy involves the condensation of an amine, a β-dicarbonyl compound, and often a third component like an aldehyde. While some MCRs, such as the Ugi and Passerini reactions, are renowned for producing peptide-like or α-acyloxy amide structures, other specific MCRs are tailored to generate the β-keto amide framework. nih.govresearchgate.netnih.gov
One such strategy is the three-component reaction between an aldehyde, an amine, and a C-H acidic carbonyl compound like diethyl malonate (DEM). This approach has been successfully employed in the synthesis of various carboxamides. The reaction typically proceeds via initial formation of an imine or enamine, followed by condensation and subsequent transformations.
A well-documented example that illustrates this principle is the one-pot synthesis of coumarin-3-carboxamides, which utilizes a dual catalytic system of piperidine and iodine. mdpi.com In this reaction, a salicylaldehyde (B1680747) derivative, an amine, and diethyl malonate are combined. Although the use of salicylaldehyde leads to a final cyclized coumarin (B35378) product, the initial steps involve the formation of a β-amido ester intermediate, which is structurally analogous to the target compound. By replacing the specific reactants with piperidine and a suitable aldehyde, this methodology can be adapted to form the acyclic core of this compound.
The reaction conditions for a representative synthesis of this class of compounds are detailed below. The use of ethanol (B145695) as a green solvent and a dual catalytic system highlights the efficiency and environmental consideration of modern MCR methods. mdpi.com
| Entry | Amine Component | Aldehyde Component | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethanolamine | 2-Hydroxybenzaldehyde | Piperidine (10) / I2 (5) | Ethanol | Reflux | 8 | 85 | mdpi.com |
| 2 | Benzylamine | 2-Hydroxybenzaldehyde | Piperidine (10) / I2 (5) | Ethanol | Reflux | 10 | 83 | mdpi.com |
| 3 | Piperidine | Salicylaldehyde | Piperidine (10) / I2 (5) | Ethanol | Reflux | 12 | 70 | mdpi.com |
This table presents data from analogous three-component reactions forming carboxamides, demonstrating the feasibility of the strategy. The data for entry 3 is representative for the synthesis of the piperidinyl-substituted class of compounds.
Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Piperidin 1 Yl 3 Oxopropionate
Enolization and Tautomeric Equilibria of the β-Keto Ester Moiety
The β-keto ester portion of Ethyl 3-(piperidin-1-yl)-3-oxopropionate is characterized by the presence of α-hydrogens situated between two carbonyl groups, which facilitates keto-enol tautomerism. researchgate.net This equilibrium involves the interconversion between the keto form and two possible enol forms, or the corresponding enolate anion under basic conditions. The stability of these tautomers is influenced by factors such as the solvent and the electronic nature of the substituents. mdpi.com
In solution, β-keto amides can exist as a mixture of keto and enol tautomers. nih.govacs.org The equilibrium position is dictated by the relative stability of the tautomers. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. However, in N,N-disubstituted β-ketoamides like this compound, the absence of an N-H proton on the amide prevents the formation of a classic intramolecular hydrogen bond involving the amide nitrogen. The tautomeric equilibrium is therefore primarily between the keto form and the enol form where the enolic proton is on the oxygen of the former keto group.
Studies on related β-dicarbonyl compounds have shown that the enol content can vary significantly. mdpi.comencyclopedia.pub For β-keto amides, the enol form is generally less favored compared to β-diketones due to the lower electron-withdrawing ability of the amide group compared to a ketone. researchgate.net The equilibrium can be represented as follows:
Keto-Enol Tautomerism of this compound
graph TD
A["Keto form"] -- H+ migration --> B("Enol form");
B -- H+ migration --> A;
| Tautomer | Key Structural Feature | Factors Favoring |
| Keto Form | Two distinct carbonyl groups (ketone and ester) | Polar, protic solvents |
| Enol Form | Carbon-carbon double bond and a hydroxyl group | Aprotic solvents, intramolecular hydrogen bonding (if possible) |
Nucleophilic and Electrophilic Reactivity of the Carbonyl and Piperidine (B6355638) Centers
The chemical reactivity of this compound is defined by the electrophilic nature of its carbonyl carbons and the nucleophilic character of the piperidine nitrogen. solubilityofthings.com The two carbonyl carbons of the β-keto ester moiety are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
The piperidine nitrogen, with its lone pair of electrons, is a nucleophilic and basic center. solubilityofthings.comfiveable.me It can participate in a variety of reactions, including protonation, alkylation, and acylation. fiveable.me The nucleophilicity of the piperidine nitrogen can be influenced by steric hindrance and the electronic effects of the rest of the molecule.
The interplay between these reactive centers allows for a range of transformations. For instance, the enolate formed under basic conditions can act as a nucleophile in alkylation or acylation reactions at the α-carbon.
| Reactive Center | Type of Reactivity | Potential Reactions |
| Ketone Carbonyl Carbon | Electrophilic | Nucleophilic addition, reduction, condensation |
| Ester Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |
| α-Carbon | Nucleophilic (as enolate) | Alkylation, acylation |
| Piperidine Nitrogen | Nucleophilic, Basic | Protonation, alkylation, acylation, catalysis |
Hydrolytic and Transamidation Reactions of the Amide Linkage
The amide bond in this compound, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield piperidine and ethyl 3-carboxy-3-oxopropanoate (ethyl malonate). youtube.com This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the amide carbonyl carbon, followed by the departure of the piperidine leaving group. youtube.com
Transamidation, the exchange of the amine portion of an amide, is another important reaction. This can occur by reacting this compound with another amine, often under catalytic conditions. nsf.govorganic-chemistry.org The stability of the amide bond makes this transformation challenging, often requiring activation of the amide or harsh reaction conditions. nih.govresearchgate.net However, methods for the transamidation of tertiary amides have been developed. organic-chemistry.org
| Reaction | Conditions | Products |
| Hydrolysis | Acidic or basic | Piperidine, Ethyl malonate |
| Transamidation | Amine, catalyst (e.g., metal complex, strong base) | New amide, Piperidine |
Role of the Piperidine Nitrogen in Directing Chemical Transformations
The piperidine nitrogen plays a crucial role in directing the reactivity of the molecule. Its basicity can influence the enolization equilibrium by catalyzing the removal of the α-proton. wikipedia.org The lone pair on the nitrogen can also act as an internal nucleophile or participate in chelation with metal ions, thereby influencing the stereochemical outcome of reactions. fiveable.me
In the context of reactions at the β-keto ester moiety, the piperidine ring can exert steric effects, influencing the approach of external reagents. Furthermore, the nitrogen atom can be protonated, which would significantly alter the electronic properties and reactivity of the entire molecule. fiveable.me Quantum-chemical studies on piperidine-derived radicals have shown that protonation strongly influences the mechanisms of hydrogen migration reactions. acs.org
Stereochemical Implications in Reaction Pathways
The piperidine ring in this compound is a six-membered heterocycle that adopts a chair conformation. wikipedia.org Substituents on the piperidine ring would introduce stereocenters, leading to diastereomeric products in subsequent reactions.
When reactions create a new stereocenter, for example, at the α-carbon, the existing stereochemistry of the piperidine ring can influence the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. nih.govwhiterose.ac.uk For instance, in the reduction of the ketone or in alkylation reactions of the enolate, the piperidine ring can direct the approach of the reagent to one face of the molecule over the other. The stereochemistry of piperidine derivatives is a critical factor in determining their biological activity and is a key consideration in the synthesis of pharmaceuticals. researchgate.netfiveable.me The stereochemical outcome of reactions involving piperidine derivatives can be rationalized by considering the steric and electronic effects of the piperidine ring and any substituents present. researchgate.netresearchgate.net
Synthesis and Characterization of Structural Derivatives and Analogues of Ethyl 3 Piperidin 1 Yl 3 Oxopropionate
Functionalization of the Piperidine (B6355638) Ring System
Introduction of Protecting Groups
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups. The carbobenzyloxy (Cbz) group is a commonly employed protecting group for this purpose. For instance, derivatives such as ethyl 3-((R)-3-(N-benzyl-N-(tert-butoxycarbonyl)amino)piperidin-1-yl)-3-oxopropanoate have been synthesized. In this example, the piperidine nitrogen is part of a more complex substituted system where a tert-butoxycarbonyl (Boc) group protects an exocyclic amine, demonstrating the strategic use of protecting groups to enable selective transformations elsewhere in the molecule.
Stereoselective Introduction of Substituents
The controlled, three-dimensional arrangement of substituents on the piperidine ring is critical, particularly when synthesizing chiral molecules such as pharmaceuticals. Stereoselective methods ensure the formation of a specific stereoisomer. For example, the synthesis of intermediates for the Janus kinase (JAK) inhibitor tofacitinib (B832) requires a piperidine ring with a substituent at the 4-position. The synthesis of ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate showcases the stereoselective introduction of both a methyl group and a complex amine substituent onto the piperidine ring. This level of stereochemical control is often achieved through the use of chiral starting materials or chiral catalysts.
Modifications of the Ethyl Ester Functionality
The ethyl ester group of ethyl 3-(piperidin-1-yl)-3-oxopropionate is another key site for chemical modification. This group can be transformed into a variety of other functional groups, which can serve to either extend the molecular structure or to introduce new chemical properties. Common transformations include hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Another important reaction is transesterification, where the ethyl group is replaced by a different alkyl or aryl group, potentially altering the compound's solubility and other physicochemical properties.
Variations in the β-Keto Moiety
The β-keto group is a highly reactive and versatile functional group that provides numerous opportunities for structural variation. This moiety can undergo a wide range of chemical reactions, allowing for the introduction of diverse substituents and the formation of new ring systems. For example, the active methylene (B1212753) group (the CH2 group between the two carbonyls) can be readily deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other groups at this position. Furthermore, the ketone carbonyl can react with nucleophiles, and the entire β-ketoester moiety can participate in cyclization reactions to form heterocyclic systems.
Incorporation of the this compound Motif into Complex Molecular Architectures
Beyond serving as a scaffold for the introduction of various functional groups, this compound and its derivatives are valuable building blocks in the total synthesis of more complex molecules.
Role as a Synthetic Intermediate in Advanced Scaffolds (e.g., Tofacitinib-related compounds)
A prominent example of the utility of this compound is its role in the synthesis of tofacitinib, a medication used to treat autoimmune diseases. In the synthesis of tofacitinib and related analogues, a substituted version of this compound is often used as a key intermediate. Specifically, a molecule containing a chiral, substituted piperidine ring attached to the 3-oxopropanoate (B1240783) core is condensed with another molecule to construct the final complex structure. The β-ketoester functionality is crucial for this condensation reaction, which ultimately leads to the formation of the pyrrolo[2,3-d]pyrimidine core of tofacitinib. This highlights the strategic importance of the this compound framework in facilitating the assembly of intricate and medicinally relevant molecular architectures.
Building Block for Heterocyclic Compound Synthesis
This compound belongs to the class of β-keto amides, which are highly versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The reactivity of this molecule is attributed to the presence of multiple electrophilic and nucleophilic centers, primarily the electrophilic keto and ester carbonyl carbons, and the nucleophilic α-carbon (active methylene group). This arrangement allows for a variety of cyclocondensation and multicomponent reactions to form stable five- and six-membered heterocyclic rings.
The general strategy for utilizing β-keto amides and their ester analogues in heterocyclic synthesis involves reaction with dinucleophiles or a sequence of reactions that introduce the necessary atoms to form the desired ring system. These reactions often proceed through intermediates that facilitate intramolecular cyclization.
Synthesis of Pyrazole (B372694) Derivatives
One of the most common applications of β-dicarbonyl compounds is in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The reaction of a β-keto ester or amide with hydrazine (B178648) or its derivatives is a classical and efficient method for constructing the pyrazole ring.
For instance, the reaction of a β-keto ester with hydrazine hydrate (B1144303) typically proceeds via condensation, where one nitrogen of the hydrazine attacks the ketone carbonyl and the other attacks the ester carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the pyrazole. While specific studies detailing the use of this compound were not prevalent, the general reaction mechanism is well-established for analogous compounds. For example, 1,3-diaryl pyrazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis often involves the reaction of a chalcone-type compound with a hydrazine derivative, which is a common pathway for creating substituted pyrazoles. nih.gov
| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type |
| β-Keto Ester/Amide | Hydrazine Hydrate | Pyrazole | Cyclocondensation |
| Chalcone Derivative | Phenyl Hydrazine | Thiophene-pyrazole hybrid | [3+2] Annulation |
This table illustrates the general synthesis of pyrazole derivatives from β-dicarbonyl compounds and related precursors.
Synthesis of Pyridone Derivatives
Six-membered heterocyclic compounds such as pyridones can also be synthesized from β-keto amides. These syntheses often involve reactions with compounds that can provide the remaining carbon atoms needed to form the pyridine (B92270) ring. A common approach is the reaction with an α,β-unsaturated compound or a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source.
For example, 3-cyano-2-pyridone derivatives can be synthesized from N-alkylated-2-cyanoacetamide derivatives (a related class of compounds) by reacting them with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base. sciforum.net This reaction builds the pyridone ring through a series of condensation and cyclization steps. Another strategy involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686), which can lead to the formation of substituted azonicotinates (a type of pyridone). mdpi.com
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| N-alkyl-2-cyanoacetamide | Acetylacetone | 3-Cyano-2-pyridone |
| 3-Oxo-2-arylhydrazonopropanal | Ethyl cyanoacetate | Arylazonicotinate |
This table provides examples of synthetic routes to pyridone derivatives using precursors with similar reactivity to this compound.
Synthesis of Other Heterocycles
The versatile reactivity of β-keto amides and related compounds extends to the synthesis of other heterocyclic systems. For example, β-ketothioamides, which are sulphur analogues, are excellent precursors for thiophene (B33073) and 6H-thiopyran derivatives through reactions with α,β-unsaturated aldehydes. chim.itresearchgate.net Although this compound is an amide, the underlying principles of cyclization reactions involving the active methylene group and the carbonyl function are comparable.
Multicomponent reactions (MCRs) are a particularly efficient strategy for synthesizing complex heterocyclic structures in a single step. β-keto amides are excellent substrates for MCRs due to their multiple reactive sites. researchgate.net These reactions can be used to generate diverse libraries of heterocyclic compounds for various applications.
Applications in Advanced Organic Synthesis and Methodology Development
Utilization as a Versatile Synthetic Synthon for Diverse Molecular Constructs
Ethyl 3-(piperidin-1-yl)-3-oxopropionate serves as a highly adaptable synthon in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. youtube.com The reactivity of this compound is centered around its three key functional groups: the ethyl ester, the ketone, and the piperidine (B6355638) amide.
The active methylene (B1212753) group (the CH₂ group situated between the two carbonyls) is particularly significant. Its protons are acidic and can be readily removed by a base to generate a stabilized enolate. This nucleophilic enolate can then participate in a wide range of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce new alkyl chains.
Acylation: Reaction with acyl chlorides or anhydrides to form more complex dicarbonyl compounds.
Condensation Reactions: Knoevenagel or Claisen-type condensations with aldehydes, ketones, or other esters.
The dual carbonyl functionality allows for selective reactions. The ester can be hydrolyzed or transesterified, while the ketone can undergo reactions typical of carbonyls, such as reduction, reductive amination, or Wittig-type olefination. The piperidine ring, while generally stable, adds steric bulk and influences the solubility and conformational properties of the molecule and its derivatives. This multifaceted reactivity allows chemists to use this compound as a foundational element for building a wide array of more complex molecular structures.
Participation in Catalyst-Mediated Reactions
The functional groups within this compound make it a suitable substrate for various catalyst-mediated transformations, which are central to modern, efficient synthesis. While the piperidine moiety itself can act as an organocatalyst in certain contexts, the molecule as a whole can be transformed using metal or enzymatic catalysts. researchgate.netmdpi.com
Catalytic Hydrogenation: The ketone carbonyl can be selectively reduced to a secondary alcohol using catalytic hydrogenation. This is typically achieved with catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂), often under hydrogen pressure. Such reductions can be critical for creating chiral centers if asymmetric catalysts are employed.
Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation can reduce the ketone using a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes).
Three-Component Reactions: The active methylene group can participate in catalyst-free or catalyst-mediated multicomponent reactions. researchgate.net For instance, in a reaction involving an aldehyde and an amine, the enolate of the β-ketoester can act as the nucleophile in a Mannich-type reaction. mdpi.com Similarly, it can be a component in asymmetric cycloadditions catalyzed by chiral squaramides or other organocatalysts to build complex ring systems with high stereocontrol. mdpi.com
These catalytic methods offer advantages such as high selectivity, mild reaction conditions, and reduced waste compared to stoichiometric reagents.
Role as a Precursor for Nitrogen-Containing Heterocycles and Amide Derivatives
One of the most significant applications of this compound is its use as a starting material for the synthesis of nitrogen-containing heterocycles. mdpi.com The 1,3-dicarbonyl system is perfectly primed for cyclocondensation reactions with binucleophiles. amanote.com
A primary example is the Knorr pyrazole (B372694) synthesis, where β-ketoesters react with hydrazine (B178648) or its derivatives to form pyrazolones. researchgate.netnih.gov The reaction of this compound with hydrazine hydrate (B1144303), for example, would lead to the formation of a pyrazolone (B3327878) ring by initial condensation followed by intramolecular cyclization and dehydration.
Research has demonstrated its utility in creating a variety of heterocyclic systems:
Pyrazolones: Reaction with hydrazine hydrate or phenylhydrazine (B124118) yields substituted pyrazol-3-one derivatives. researchgate.net
Pyridinones and Pyrimidinones: Condensation with cyanoacetamides or ureas/thioureas can be used to construct six-membered pyridinone or pyrimidinone rings, which are common motifs in medicinal chemistry. nih.gov
Thiazoles: While not a direct cyclization, the core structure can be modified to an α-haloketone, which can then react with thioamides in a Hantzsch-type synthesis to produce thiazole (B1198619) rings. nih.gov
The following table summarizes representative transformations of β-ketoesters into heterocyclic systems, a pathway directly applicable to this compound and its analogues.
Contributions to Ligand Design and Complexation Chemistry (Implied by structural motif)
The β-ketoamide functional group present in this compound is a classic bidentate chelating motif in coordination chemistry. Upon deprotonation of the active methylene proton, the resulting enolate features two oxygen donor atoms (one from the ketone and one from the amide) positioned to form a stable six-membered ring with a metal ion.
This structural feature makes the molecule and its derivatives excellent candidates for use as ligands in the formation of metal complexes. Although specific studies focusing on this compound as a ligand are not extensively documented, the broader class of β-ketoamides is well-known for coordinating with a variety of metal ions, including transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) and lanthanides. The design of specific ligands can lead to complexes with tailored electronic, magnetic, or catalytic properties. nih.gov The piperidine substituent can be used to modulate the steric environment around the metal center and influence the solubility and stability of the resulting complex.
Exploitation in the Design of Supramolecular Assemblies and Material Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. rsc.orgresearchgate.net Small molecules that can self-assemble in solution to form a three-dimensional network that immobilizes the solvent are known as low-molecular-weight gelators (LMWGs), and the resulting soft materials are called supramolecular gels. whiterose.ac.uk
This compound possesses the key structural features necessary for a potential LMWG:
Hydrogen Bonding Site: The carbonyl oxygen atoms can act as hydrogen bond acceptors.
Hydrophobic/Van der Waals Interactions: The ethyl group and the saturated piperidine ring provide nonpolar regions that can engage in favorable van der Waals interactions.
Advanced Spectroscopic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D Techniques) for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals in Ethyl 3-(piperidin-1-yl)-3-oxopropanoate.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the propionate (B1217596) backbone (a singlet or AB system), and the protons of the piperidine (B6355638) ring. The chemical shifts of the piperidine protons would be indicative of their axial or equatorial positions within the ring's chair conformation.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the ester and amide, the methylene carbons of the ethyl and propionate groups, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons provide further insight into the ring's conformation. uni.lu
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, for instance, between the ethyl group's CH₂ and CH₃ protons, and among the protons of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the ethyl propionate fragment to the piperidine ring via the amide linkage.
A hypothetical data table for the expected NMR shifts is presented below, based on general values for similar functional groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 | ~14 |
| Ethyl-CH₂ | ~4.1 | ~61 |
| Propionate-CH₂ | ~3.4 | ~45 |
| Amide C=O | - | ~168 |
| Ester C=O | - | ~170 |
| Piperidine C2/C6 | ~3.5 | ~45 |
| Piperidine C3/C5 | ~1.6 | ~26 |
| Piperidine C4 | ~1.5 | ~24 |
Advanced Mass Spectrometry (High-Resolution MS, MS/MS) for Precise Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For Ethyl 3-(piperidin-1-yl)-3-oxopropanoate (C₁₀H₁₇NO₃), HRMS would provide a highly accurate mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By selecting the parent ion and inducing fragmentation, the resulting product ions would reveal the connectivity of the atoms. Expected fragmentation patterns would include the loss of the ethoxy group from the ester, cleavage of the piperidine ring, and scission of the bond between the carbonyl group and the piperidine nitrogen.
Vibrational Spectroscopy (Infrared and Raman) for Elucidation of Functional Group Presence and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the amide and ester functional groups, expected in the region of 1650-1750 cm⁻¹. C-H stretching vibrations of the aliphatic piperidine and ethyl groups would appear around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretches and would be particularly useful for observing the vibrations of the carbon backbone and the piperidine ring, which may be weak in the IR spectrum.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=O (amide) | Stretch | ~1650 |
| C=O (ester) | Stretch | ~1735 |
| C-N | Stretch | 1000-1250 |
| C-O | Stretch | 1000-1300 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformational preferences of the molecule. For related piperidine structures, it has been shown that the piperidine ring typically adopts a chair conformation. nih.gov
Conformational Analysis of the Piperidine Ring and Adjacent Groups
A key feature of the crystal structure would be the conformation of the six-membered piperidine ring. It is anticipated to adopt a chair conformation to minimize steric and torsional strain. nih.gov The analysis would focus on the puckering parameters of the ring and the orientation of the ethyl 3-oxopropionate substituent, determining whether it occupies an axial or equatorial position. In similar structures, bulky substituents on a piperidine ring tend to favor the equatorial position to reduce steric hindrance. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Predictions
For Ethyl 3-(piperidin-1-yl)-3-oxopropionate, a full analysis using a method such as DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) would typically be performed to optimize the molecular geometry and predict its stability. Such calculations would yield key parameters, including bond lengths, bond angles, and dihedral angles. However, specific published data from these calculations for the title compound could not be located.
Table 1: Hypothetical Data Table for Optimized Geometric Parameters (Illustrative Only) No published data is available for this compound. The table below is for illustrative purposes only and does not represent actual calculated values.
| Parameter | Value |
|---|---|
| C=O (amide) bond length (Å) | Data not available |
| C=O (ester) bond length (Å) | Data not available |
| C-N (amide) bond length (Å) | Data not available |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations can explicitly model the effects of different solvents on the molecule's structure and dynamics. Despite the utility of this technique, there are no specific studies in the scientific literature detailing MD simulations performed on this compound.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Understanding Reactivity Sites
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are crucial for predicting a molecule's reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction.
Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.
A comprehensive computational study would calculate and visualize the HOMO and LUMO distributions and their corresponding energy levels. However, specific FMO and MEP analyses for this compound have not been reported in the literature.
Table 2: Representative Frontier Molecular Orbital Energy Data (Illustrative Only) No published data is available for this compound. The table below is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Plot Index)
These computational techniques are employed to analyze and quantify the non-covalent interactions that govern how molecules interact with each other in the solid state or in solution.
Hirshfeld Surface Analysis: This method provides a graphical representation of intermolecular interactions within a crystal. By mapping properties like dnorm onto the surface, it is possible to visualize and quantify close contacts, such as hydrogen bonds and van der Waals forces. The analysis also generates 2D fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at the BCP (like electron density and its Laplacian) can distinguish between covalent and non-covalent (e.g., hydrogen bonds, van der Waals) interactions.
Non-Covalent Interaction (NCI) Plot Index: The NCI plot is a visualization technique that reveals non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG), highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonds through distinct colored isosurfaces.
As with the other computational methods, no specific studies applying Hirshfeld surface analysis, QTAIM, or NCI plots to this compound have been published.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For Ethyl 3-(piperidin-1-yl)-3-oxopropanoate and related β-keto amides, future research is geared towards greener and more efficient production methods.
Current synthetic approaches often rely on conventional heating and organic solvents. Emerging research, however, points towards more sustainable alternatives. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for piperidine-containing compounds. mdpi.comtsijournals.commdpi.com This technique offers a pathway to more energy-efficient syntheses. mdpi.com
Another promising avenue is the use of biocatalysts. Lipases, for example, have been successfully employed in the synthesis of amides and can operate under mild conditions, often in greener solvents like ethyl acetate. mdpi.com The development of lipase-mediated or other enzymatic approaches for the amidation of β-keto esters could provide a highly selective and sustainable route to Ethyl 3-(piperidin-1-yl)-3-oxopropanoate. mdpi.com Furthermore, catalyst-free N-acylation reactions under solvent-free conditions represent a highly atom-economical and environmentally friendly approach that warrants further investigation for the synthesis of this and similar compounds.
| Sustainable Method | Key Advantages | Potential Application to Target Compound | Supporting Evidence |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Synthesis of piperidine-containing heterocycles. mdpi.comtsijournals.comnih.gov | Can be adapted for the condensation of piperidine (B6355638) with a malonic acid derivative. |
| Biocatalysis (e.g., Lipases) | Mild reaction conditions, high selectivity, use of green solvents. | Enzymatic amidation of β-keto esters. mdpi.com | Offers a green alternative to chemical catalysts for the amide bond formation. |
| Solvent-Free N-Acylation | High atom economy, reduced waste, environmentally friendly. | Direct reaction of piperidine with an acylating agent. | General applicability to a wide range of amines. |
Exploration of Novel Catalytic Transformations Involving the Compound
The reactivity of the dicarbonyl moiety in Ethyl 3-(piperidin-1-yl)-3-oxopropanoate makes it an excellent substrate for a variety of catalytic transformations, opening doors to the synthesis of complex molecular architectures.
Future research will likely focus on exploiting the compound's reactivity in novel catalytic cycles. For example, β-keto amides are known precursors for the synthesis of various heterocyclic systems. Research has demonstrated the synthesis of pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives from related ethyl 3-oxo-3-(substituted-amino)propanoates. eurjchem.com Ethyl 3-(piperidin-1-yl)-3-oxopropanoate could serve as a key building block in multicomponent reactions (MCRs) to generate diverse molecular scaffolds. um.edu.mtresearchgate.net The use of piperidine-iodine as a dual catalytic system in one-pot, three-component reactions to produce coumarin-3-carboxamides from related starting materials highlights a potential direction for novel catalytic applications. mdpi.com
Additionally, the development of asymmetric catalytic reactions is a significant trend. Phase-transfer catalysis has been used for the highly enantioselective α-alkylation of cyclic β-keto amides, a methodology that could be adapted for the chiral functionalization of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate.
| Catalytic Transformation | Potential Product Class | Catalyst/Method | Supporting Research |
| Multicomponent Reactions (MCRs) | Pyrimidines, Pyridinones, Coumarins | Piperidine-Iodine, various catalysts | Synthesis of complex heterocycles from simple precursors. eurjchem.comum.edu.mtmdpi.com |
| Asymmetric α-Alkylation | Chiral α-substituted β-keto amides | Phase-transfer catalysts (e.g., cinchona derivatives) | Introduction of stereocenters with high enantioselectivity. |
| Cyclization Reactions | Fused heterocyclic systems | Acid or base catalysis | Construction of bicyclic and polycyclic scaffolds. nih.gov |
Design and Synthesis of Derivatives for Specific Chemical Applications
The structural framework of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate is a valuable starting point for the design and synthesis of new molecules with tailored properties for various chemical applications, including as building blocks for bioactive compounds. mdpi.comnih.govmdpi.com
One area of focus is the synthesis of novel heterocyclic derivatives. The reaction of β-keto amides with different reagents can lead to a wide array of heterocycles. For instance, condensation with guanidine (B92328) can yield pyrimidine (B1678525) derivatives, a scaffold present in many biologically active molecules. uobaghdad.edu.iqresearchgate.net The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from related pyrimidine precursors demonstrates the potential for creating complex, fused ring systems. nih.gov Research has shown the synthesis of various nitrogen-containing heterocycles from ethyl 3-(substituted-amino)-3-oxopropanoate, indicating a clear pathway for derivatization. eurjchem.com
Furthermore, the piperidine moiety itself can be a site for modification, or the entire molecule can be used as a scaffold to attach other functional groups, leading to new classes of ligands for metal catalysis or novel materials. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents showcases how modifications of related structures can lead to bioactive compounds. nih.gov
| Derivative Class | Synthetic Strategy | Potential Application | Relevant Findings |
| Pyrimidine Derivatives | Condensation with guanidine or urea. uobaghdad.edu.iqresearchgate.net | Building blocks for medicinal chemistry. | Pyrimidine rings are key in many bioactive compounds. uobaghdad.edu.iq |
| Pyrido[2,3-d]pyrimidines | Multi-step synthesis from pyrimidine precursors. nih.gov | Development of complex heterocyclic systems. | A versatile scaffold in drug discovery. nih.gov |
| Substituted Oxazolidinones | Multi-step synthesis involving cyclization. nih.gov | Design of novel bioactive agents. | Modifications can lead to potent antibacterial compounds. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the way molecules are produced, offering advantages in terms of safety, efficiency, and scalability. The synthesis of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate and its derivatives is well-suited for these modern technologies.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The synthesis of amides and peptides has been successfully demonstrated in flow reactors, suggesting that the formation of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate could be readily adapted to a continuous process. researchgate.net This would be particularly beneficial for large-scale production, ensuring consistent quality and improved safety, especially when handling reactive intermediates.
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of libraries of related compounds. chemrxiv.orgamidetech.com By systematically varying the amine or ester components, a diverse library of β-keto amides could be synthesized for high-throughput screening in drug discovery or materials science. The automated synthesis of α-ketoamide libraries has been reported, providing a clear precedent for the application of this technology to Ethyl 3-(piperidin-1-yl)-3-oxopropanoate and its analogs. nih.gov
| Technology | Key Benefits | Application to Target Compound | Supporting Developments |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Continuous production of Ethyl 3-(piperidin-1-yl)-3-oxopropanoate. | Successful flow synthesis of various amides and peptides. researchgate.net |
| Automated Synthesis | Rapid library generation, high-throughput screening. | Creation of a diverse set of β-keto amide derivatives. | Established methods for automated synthesis of peptide and ketoamide libraries. chemrxiv.orgamidetech.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(piperidin-1-yl)-3-oxopropionate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via a nucleophilic acyl substitution reaction between ethyl 3-chloro-3-oxopropionate and piperidine. Reaction efficiency can be optimized by controlling stoichiometry (1.2:1 molar ratio of piperidine to ester) and using anhydrous conditions to minimize hydrolysis . Solvent choice (e.g., dichloromethane) and temperature (25–30°C) also influence yield, as demonstrated in analogous syntheses of ethyl 4-nitrobenzoylacetate . Post-synthesis purification via fractional distillation (bp 108–110°C at 0.06 mmHg) ensures high purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : The -NMR spectrum should show characteristic signals: δ 1.25–1.35 ppm (triplet, CHCH), δ 3.4–3.6 ppm (multiplet, piperidine CH), and δ 4.15–4.25 ppm (quartet, CH adjacent to ester oxygen) .
- IR : Strong carbonyl stretches at ~1730 cm (ester C=O) and ~1650 cm (ketone C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion [M] at m/z 227 (CHNO) and fragmentation patterns (e.g., loss of CHCH) validate the structure .
Advanced Research Questions
Q. What mechanistic insights exist regarding the elimination kinetics of this compound in different phases?
- Methodological Answer : Gas-phase studies of analogous esters (e.g., ethyl piperidine-3-carboxylate) reveal pseudo-first-order elimination kinetics dominated by β-hydrogen abstraction, with activation energies of ~120 kJ/mol . In solution, solvent polarity and hydrogen bonding alter pathways; for example, polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, reducing activation energy by ~15% compared to nonpolar solvents . Computational DFT studies (B3LYP/6-31G*) can model transition states to predict solvent effects .
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound under varying conditions?
- Methodological Answer : Discrepancies in yields or byproduct formation often arise from differences in:
- Moisture control : Hydrolysis of the ester group can produce 3-(piperidin-1-yl)-3-oxopropionic acid, detectable via HPLC (retention time ~8.2 min, C18 column) .
- Temperature gradients : Isothermal conditions (e.g., 25°C) minimize thermal decomposition, whereas uncontrolled exotherms (>50°C) may generate piperidine-derived side products .
- Catalytic traces : Metal impurities (e.g., Fe) accelerate oxidation; use chelating agents (EDTA) to suppress this .
Q. What experimental design considerations are critical for stability studies of this compound under storage conditions?
- Methodological Answer :
- Temperature : Accelerated degradation studies (40–60°C) assess Arrhenius behavior, with aliquots analyzed weekly via GC-MS for decomposition products (e.g., piperidine) .
- Light sensitivity : UV-Vis monitoring (λ = 254 nm) detects photolytic cleavage of the ketone moiety; amber glassware or inert atmospheres (N) mitigate this .
- Humidity : Karl Fischer titration quantifies water uptake, which hydrolyzes the ester group; silica gel desiccants maintain <0.1% moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
